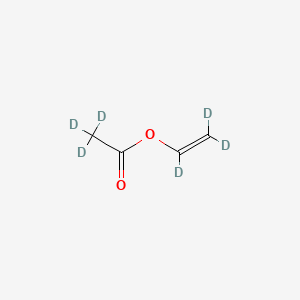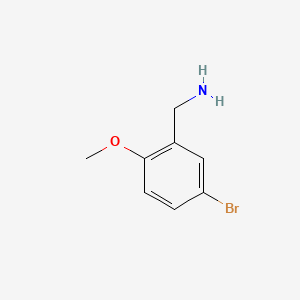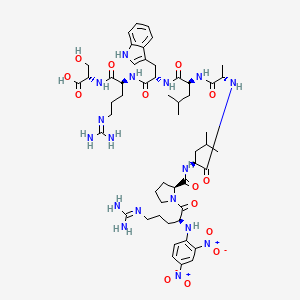
Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-RPLALWRS (trifluoroacetate salt) is a fluorogenic substrate for matrix metalloproteinase-7. This compound is used to quantify the activity of matrix metalloproteinase-7 by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol group .
Scientific Research Applications
Dnp-RPLALWRS is widely used in scientific research to study the activity of matrix metalloproteinase-7. It is used in various fields, including:
Chemistry: To study enzyme kinetics and the mechanism of peptide bond hydrolysis.
Biology: To investigate the role of matrix metalloproteinase-7 in biological processes such as tissue remodeling and cancer metastasis.
Medicine: To develop diagnostic assays for diseases associated with abnormal matrix metalloproteinase-7 activity.
Industry: To screen for inhibitors of matrix metalloproteinase-7, which can be potential therapeutic agents
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-RPLALWRS involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. The dinitrophenol group is introduced at the N-terminal of the peptide, and the trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of Dnp-RPLALWRS follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dnp-RPLALWRS undergoes hydrolysis reactions, particularly peptide bond hydrolysis catalyzed by matrix metalloproteinase-7. This reaction results in the removal of the N-terminal dinitrophenol group, leading to the unquenching of tryptophan fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of matrix metalloproteinase-7 and occurs under physiological conditions. The reaction can be monitored by measuring the increase in tryptophan fluorescence .
Major Products Formed
The major product formed from the hydrolysis of Dnp-RPLALWRS is the peptide fragment without the dinitrophenol group. This fragment can be further analyzed to study the activity of matrix metalloproteinase-7 .
Comparison with Similar Compounds
Dnp-RPLALWRS is unique due to its specific use as a fluorogenic substrate for matrix metalloproteinase-7. Similar compounds include other fluorogenic substrates for different matrix metalloproteinases, such as:
Dnp-RPLALWRS (trifluoroacetate salt): Specific for matrix metalloproteinase-7.
Dnp-RPLALWRS (acetate salt): Used for other matrix metalloproteinases.
Dnp-RPLALWRS (hydrochloride salt): Used for different enzyme assays
These compounds differ in their specificity for different enzymes and their applications in various research fields.
Properties
IUPAC Name |
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMMYMULJJAFN-VMTJQXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N17O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1164.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


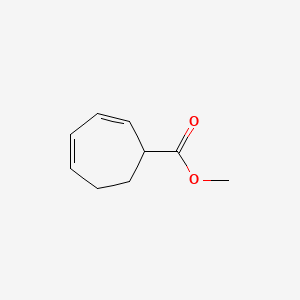
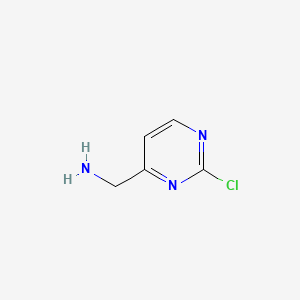
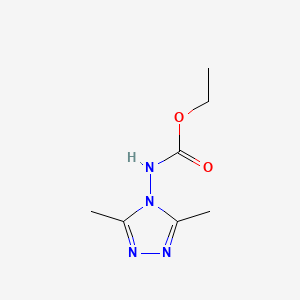
![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)
